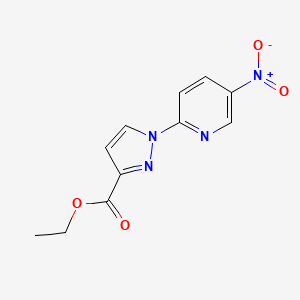![molecular formula C12H12N2O2S2 B13192239 Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with ethyl chloroformate and methylamine under basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, leading to the disruption of key biological processes. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
- Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its carbamothioyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with various biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H12N2O2S2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S2/c1-3-16-12(15)9-6(2)8-4-7(10(13)17)5-14-11(8)18-9/h4-5H,3H2,1-2H3,(H2,13,17) |
Clé InChI |
PATCFNNVGYBCQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)

![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)







![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)


